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Compound of Interest

Compound Name: 3-ethyl-2-methylhept-2-ene

Cat. No.: B011558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-ethyl-2-methylhept-2-ene with a

structural isomer, 3,4-diethylhex-3-ene, to aid in the definitive confirmation of its chemical

structure. The guide leverages predicted spectroscopic data and outlines a detailed

experimental protocol for structural verification.

Spectroscopic Data Comparison
Spectroscopic analysis is a cornerstone of chemical structure elucidation. Below is a

comparison of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data for 3-ethyl-2-methylhept-2-ene and its isomer, 3,4-diethylhex-3-ene. This data highlights

the key differences that enable unambiguous identification.
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Spectroscopic Data 3-ethyl-2-methylhept-2-ene 3,4-diethylhex-3-ene

¹H NMR (Predicted)

Chemical Shift (ppm):• ~0.9 (t,

3H, -CH₃ of heptyl)• ~1.0 (t,

3H, -CH₃ of ethyl)• ~1.3 (m,

4H, -CH₂- of heptyl)• ~1.6 (s,

3H, =C-CH₃)• ~1.7 (s, 3H, =C-

CH₃)• ~2.0 (q, 2H, -CH₂- of

ethyl)• ~2.1 (t, 2H, -CH₂-C=)

Chemical Shift (ppm):• ~1.0 (t,

12H, 4 x -CH₃)• ~2.1 (q, 8H, 4

x -CH₂-)

¹³C NMR (Predicted)

Chemical Shift (ppm):• ~14 (2

x -CH₃)• ~21 (-CH₃ on double

bond)• ~23 (-CH₃ on double

bond)• ~29 (-CH₂-)• ~30 (-

CH₂-)• ~32 (-CH₂-)• ~125

(=C<)• ~135 (=C<)

Chemical Shift (ppm):• ~15 (4

x -CH₃)• ~25 (4 x -CH₂-)• ~130

(2 x =C<)

Mass Spec. (Predicted)

Molecular Ion (m/z): 140Key

Fragments (m/z): 125, 111, 97,

83, 69, 55, 41

Molecular Ion (m/z): 140Key

Fragments (m/z): 125, 111, 97,

83, 69, 57, 43

Experimental Protocols
To experimentally verify the structure of 3-ethyl-2-methylhept-2-ene, a combination of Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
Objective: To determine the molecular weight and fragmentation pattern of the compound, and

to separate it from potential impurities or isomers.

Methodology:

Sample Preparation: Prepare a dilute solution of the synthesized 3-ethyl-2-methylhept-2-
ene in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of

approximately 100 µg/mL.
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Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a non-polar

capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

GC Conditions:

Injector Temperature: 250°C

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a

rate of 10°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 400.

Solvent Delay: 3 minutes.

Data Analysis: The retention time of the major peak will be recorded. The mass spectrum of

this peak will be analyzed for the molecular ion and characteristic fragment ions. This

fragmentation pattern can be compared to the predicted spectrum and library data for

confirmation.

Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 3-ethyl-2-
methylhept-2-ene.
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Workflow for Structural Confirmation of 3-ethyl-2-methylhept-2-ene
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Caption: Logical workflow for the synthesis, purification, and structural confirmation of 3-ethyl-
2-methylhept-2-ene.
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[https://www.benchchem.com/product/b011558#confirming-the-structure-of-3-ethyl-2-
methylhept-2-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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